

Structural Analysis of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-bromophenyl)-N,N-dimethylacetamide

Cat. No.: B1335376

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the pharmaceutical intermediate, **2-(4-bromophenyl)-N,N-dimethylacetamide** (CAS No. 19715-80-1).[1] Due to the limited availability of direct experimental data for this specific compound in published literature, this report combines theoretical predictions, comparative analysis with structurally related molecules, and established analytical methodologies to build a robust structural profile.

Physicochemical Properties

2-(4-bromophenyl)-N,N-dimethylacetamide is a derivative of N,N-dimethylacetamide, a widely used polar aprotic solvent in organic synthesis.[2] The introduction of a 4-bromophenyl group significantly influences its physicochemical properties, making it a valuable building block in the synthesis of more complex pharmaceutical compounds.[1]

Property	Predicted/Known Value	Source
CAS Number	19715-80-1	
Molecular Formula	C ₁₀ H ₁₂ BrNO	
Molecular Weight	242.12 g/mol	
IUPAC Name	2-(4-bromophenyl)-N,N-dimethylacetamide	
Purity (typical)	>95%	
Physical Form	Solid (predicted)	-
Storage	Sealed in dry, room temperature conditions	

Synthesis and Purification

A standard and reliable method for the synthesis of **2-(4-bromophenyl)-N,N-dimethylacetamide** involves the amidation of 4-bromophenylacetic acid or its corresponding acyl chloride with dimethylamine. The following protocol is a generalized procedure based on established organic chemistry reactions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: Synthesis from 4-bromophenylacetic acid

Materials:

- 4-bromophenylacetic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Dimethylamine (2M solution in THF or as a gas)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et₃N) or other suitable base

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

Procedure:

- Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenylacetic acid in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (or oxalyl chloride) dropwise. Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
- Amidation: In a separate flask, dissolve dimethylamine in anhydrous THF and cool to 0 °C. Slowly add the freshly prepared 4-bromophenylacetyl chloride solution to the dimethylamine solution. Add triethylamine to scavenge the HCl byproduct. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
- Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO_3 solution and brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **2-(4-bromophenyl)-N,N-dimethylacetamide** by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to yield the pure product.

Structural Characterization

The structural elucidation of **2-(4-bromophenyl)-N,N-dimethylacetamide** is achieved through a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

While no specific crystal structure for **2-(4-bromophenyl)-N,N-dimethylacetamide** is publicly available, analysis of the closely related compound, 2-bromo-N-(4-bromophenyl)acetamide, provides valuable insights into the potential solid-state conformation and packing.

Parameter	2-bromo-N-(4-bromophenyl)acetamide
Molecular Formula	C ₈ H ₇ Br ₂ NO
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	4.4987 (3)
b (Å)	23.152 (1)
c (Å)	9.1098 (5)
β (°)	99.713 (6)
V (Å ³)	935.22 (9)
Z	4

Data for 2-bromo-N-(4-bromophenyl)acetamide obtained from a published crystallographic study.

In this related structure, molecules are packed into supramolecular chains by N—H…O hydrogen bonds. It is plausible that in **2-(4-bromophenyl)-N,N-dimethylacetamide**, intermolecular interactions will be dominated by weaker C-H…O interactions and dipole-dipole interactions due to the absence of an N-H donor.

Spectroscopic Analysis

Predicted NMR data for **2-(4-bromophenyl)-N,N-dimethylacetamide** is presented below, with comparative experimental data from the structurally similar N-(4-bromophenyl)acetamide.^[4]

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Comparative Data (N-(4- bromophenyl) acetamide)
~ 7.45	d, $J \approx 8.4$ Hz	2H	Ar-H (ortho to Br)	7.43-7.45 (m, 4H for both doublets)
~ 7.15	d, $J \approx 8.4$ Hz	2H	Ar-H (meta to Br)	7.43-7.45 (m, 4H for both doublets)
~ 3.65	s	2H	-CH ₂ -	-
~ 3.00	s	3H	-N(CH ₃) ₂	-
~ 2.95	s	3H	-N(CH ₃) ₂	-

Note: The two N-methyl groups are expected to be non-equivalent due to restricted rotation around the amide C-N bond, resulting in two distinct singlets.

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Comparative Data (N-(4- bromophenyl)acetamide)
~ 171.0	C=O	168.36
~ 135.0	Ar-C (ipso to CH ₂)	136.91
~ 131.8	Ar-CH (ortho to Br)	131.95
~ 130.5	Ar-CH (meta to Br)	-
~ 121.0	Ar-C (ipso to Br)	121.36
~ 41.0	-CH ₂ -	-
~ 37.5	-N(CH ₃) ₂	-
~ 35.5	-N(CH ₃) ₂	-

The predicted key IR absorption bands for **2-(4-bromophenyl)-N,N-dimethylacetamide** are listed below, with comparisons to N,N-dimethylacetamide.

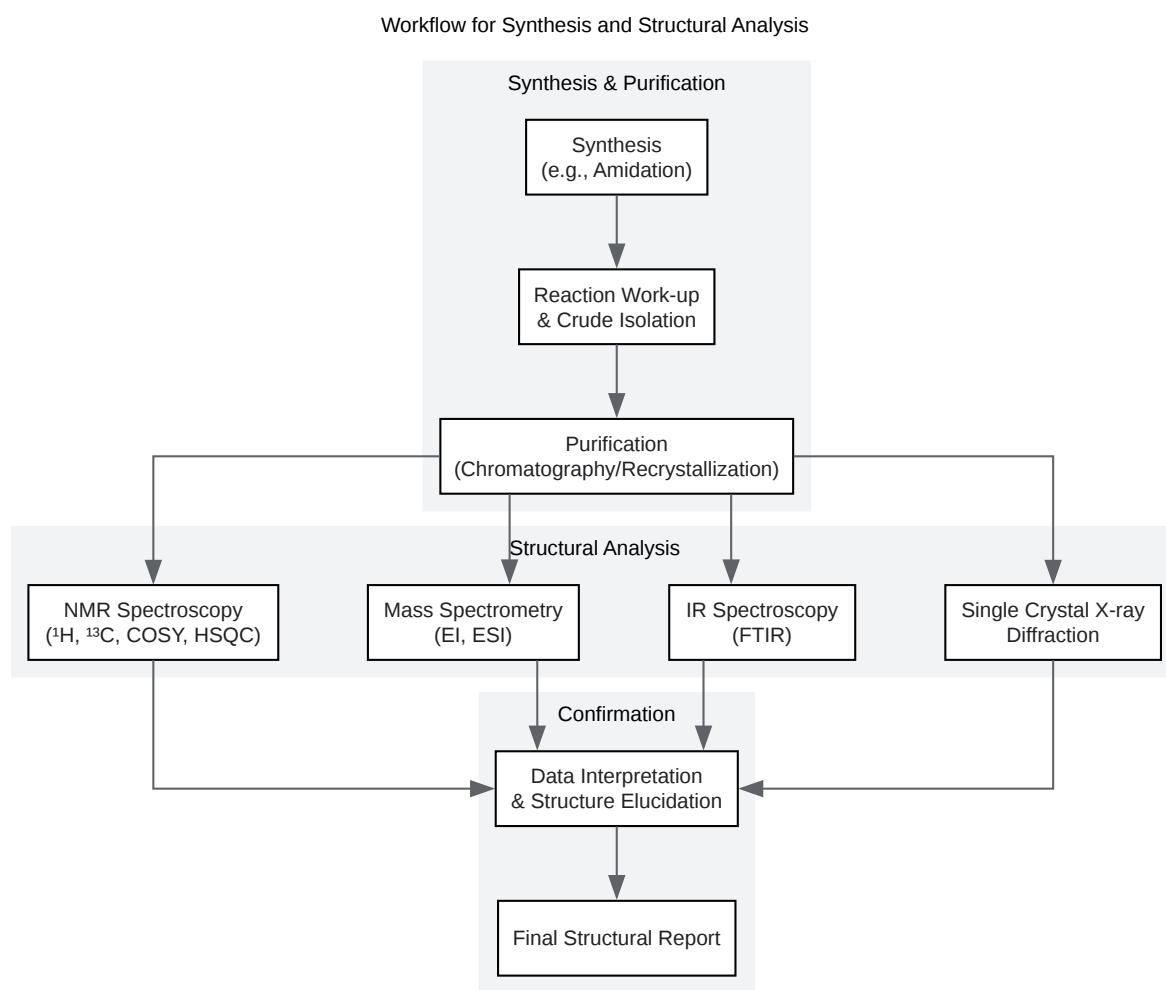
Wavenumber (cm ⁻¹)	Intensity	Assignment	Comparative Data (N,N-dimethylacetamide)
~ 3050-3000	Medium	Aromatic C-H stretch	-
~ 2930	Medium	Aliphatic C-H stretch	~2930 cm ⁻¹
~ 1650	Strong	C=O (amide) stretch	~1650 cm ⁻¹
~ 1490	Medium	Aromatic C=C stretch	-
~ 1400	Medium	C-N stretch	~1400 cm ⁻¹
~ 1010	Strong	C-Br stretch	-
~ 820	Strong	para-disubstituted C-H bend	-

The predicted mass spectrum of **2-(4-bromophenyl)-N,N-dimethylacetamide** would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

m/z	Ion	Notes
241/243	[M] ⁺	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
170/172	[M - N(CH ₃) ₂] ⁺	Loss of the dimethylamino group.
119	[C ₉ H ₁₀] ⁺	Further fragmentation.
72	[CH ₂ =C(O)N(CH ₃) ₂] ⁺	McLafferty rearrangement fragment.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a novel compound like **2-(4-bromophenyl)-N,N-dimethylacetamide**.



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A generalized workflow for the synthesis and structural analysis of a target compound.

Conclusion

This technical guide provides a detailed structural analysis of **2-(4-bromophenyl)-N,N-dimethylacetamide** based on theoretical predictions and comparative data from related compounds. The presented information on its synthesis, physicochemical properties, and spectroscopic characteristics offers a valuable resource for researchers in organic synthesis and drug development. While direct experimental data remains to be published, the compiled analysis provides a strong foundation for the utilization of this important pharmaceutical intermediate.

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